molecular formula C15H24Cl2N2 B018744 Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride CAS No. 101418-34-2

Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride

Cat. No. B018744
M. Wt: 303.3 g/mol
InChI Key: MKDIWULKKHXFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride, also known as SKF-38393, is a selective dopamine D1 receptor agonist. It has been widely used in scientific research as a tool to investigate the role of dopamine receptors in various physiological and pathological processes.

Mechanism Of Action

Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride acts as a selective agonist of dopamine D1 receptors. It binds to and activates these receptors, leading to the activation of adenylate cyclase and the subsequent increase in intracellular cAMP levels. The increase in cAMP levels then triggers a cascade of downstream signaling events, ultimately leading to the physiological effects of Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride.

Biochemical And Physiological Effects

The activation of dopamine D1 receptors by Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride has been shown to have various biochemical and physiological effects. In the brain, it increases the release of dopamine and other neurotransmitters, leading to the stimulation of locomotor activity and the regulation of mood and motivation. In the kidney, it increases renal blood flow and glomerular filtration rate, leading to the regulation of blood pressure and renal function.

Advantages And Limitations For Lab Experiments

Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride has several advantages as a tool for scientific research. It is a selective agonist of dopamine D1 receptors, which allows for the specific activation of these receptors without affecting other receptors. It is also relatively stable and easy to handle, making it a convenient tool for in vitro and in vivo experiments.
However, there are also some limitations to the use of Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride in lab experiments. It has a relatively short half-life, which means that its effects are transient and may require frequent administration. It also has a relatively low potency, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for the use of Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride in scientific research. One direction is to investigate the role of dopamine D1 receptors in the regulation of other physiological processes, such as immune function and metabolism. Another direction is to develop more potent and selective agonists of dopamine D1 receptors, which may have greater effectiveness in certain experimental settings. Finally, the use of Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride in combination with other drugs or treatments may provide new insights into the complex interactions between dopamine receptors and other signaling pathways.

Synthesis Methods

The synthesis of Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride involves several steps, including the condensation of 2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizine with N-methyl-ethylamine, followed by the reduction of the resulting imine with sodium borohydride. The dihydrochloride salt of Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride is obtained by treating the free base with hydrochloric acid.

Scientific Research Applications

Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride has been extensively used in scientific research to study the function of dopamine D1 receptors. It has been shown to stimulate the activity of D1 receptors in various tissues, including the brain, kidney, and heart. The selective activation of D1 receptors by Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride has been used to investigate the role of these receptors in the regulation of blood pressure, renal function, and locomotor activity.

properties

CAS RN

101418-34-2

Product Name

Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride

Molecular Formula

C15H24Cl2N2

Molecular Weight

303.3 g/mol

IUPAC Name

N-ethyl-N-methyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-amine;dihydrochloride

InChI

InChI=1S/C15H22N2.2ClH/c1-3-16(2)14-10-12-6-4-8-17-9-5-7-13(11-14)15(12)17;;/h10-11H,3-9H2,1-2H3;2*1H

InChI Key

MKDIWULKKHXFAT-UHFFFAOYSA-N

SMILES

CCN(C)C1=CC2=C3C(=C1)CCCN3CCC2.Cl.Cl

Canonical SMILES

CCN(C)C1=CC2=C3C(=C1)CCCN3CCC2.Cl.Cl

Other CAS RN

101418-34-2

synonyms

N-Methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)ethylami ne dihydrochloride

Origin of Product

United States

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